molecular formula C8H8Cl2F3NO B6193405 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride CAS No. 2680540-37-6

1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B6193405
CAS No.: 2680540-37-6
M. Wt: 262.1
InChI Key:
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Description

1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride is an organic compound that features a trifluoromethoxy group, a chloro substituent, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride can be synthesized through a multi-step process:

    Nitration and Reduction: The starting material, 3-chloro-4-(trifluoromethoxy)nitrobenzene, is first nitrated and then reduced to form 3-chloro-4-(trifluoromethoxy)aniline.

    Formylation: The aniline derivative undergoes formylation to introduce a formyl group, resulting in 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanal.

    Reductive Amination: The formyl compound is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include ethers, thioethers, or amines.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

  • 1-[3-chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride
  • 1-[3-chloro-4-(methoxy)phenyl]methanamine hydrochloride
  • 1-[3-chloro-4-(fluoro)phenyl]methanamine hydrochloride

Uniqueness: 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This group enhances the compound’s stability and lipophilicity, making it particularly valuable in medicinal chemistry for drug design.

Properties

CAS No.

2680540-37-6

Molecular Formula

C8H8Cl2F3NO

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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